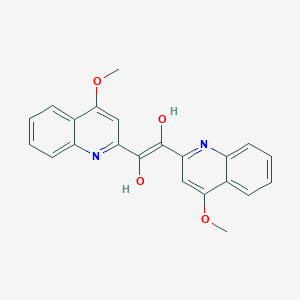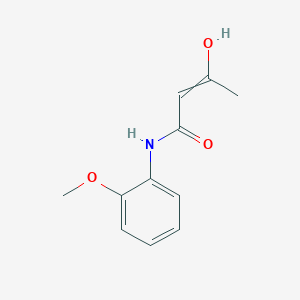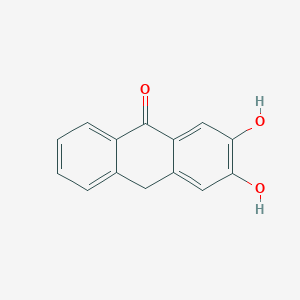
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol is an organic compound characterized by the presence of two methoxyquinoline groups attached to an ethene-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyquinoline derivatives.
Formation of Ethene-1,2-diol Backbone: The ethene-1,2-diol backbone is formed through a series of reactions involving the coupling of the quinoline derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based quinones.
Reduction: Reduction reactions can convert the quinoline groups to their corresponding dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline-based quinones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-bis(4-methoxyphenyl)ethene-1,2-diol: Similar structure but with phenyl groups instead of quinoline.
1,2-bis(4-methoxyquinolin-2-yl)ethane-1,2-diol: Similar structure but with an ethane backbone instead of ethene.
Uniqueness
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol is unique due to the presence of both methoxyquinoline groups and the ethene-1,2-diol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol |
InChI |
InChI=1S/C22H18N2O4/c1-27-19-11-17(23-15-9-5-3-7-13(15)19)21(25)22(26)18-12-20(28-2)14-8-4-6-10-16(14)24-18/h3-12,25-26H,1-2H3/b22-21+ |
InChIキー |
JFDHZBFDIQNCGF-QURGRASLSA-N |
異性体SMILES |
COC1=CC(=NC2=CC=CC=C21)/C(=C(/C3=NC4=CC=CC=C4C(=C3)OC)\O)/O |
正規SMILES |
COC1=CC(=NC2=CC=CC=C21)C(=C(C3=NC4=CC=CC=C4C(=C3)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)

![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)

![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)

